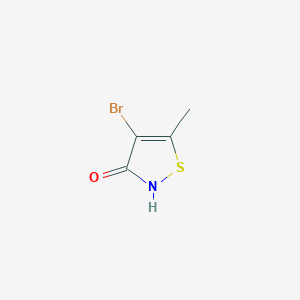4-bromo-5-methyl-1,2-thiazol-3-ol
CAS No.: 25629-53-2
Cat. No.: VC8094328
Molecular Formula: C4H4BrNOS
Molecular Weight: 194.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25629-53-2 |
|---|---|
| Molecular Formula | C4H4BrNOS |
| Molecular Weight | 194.05 g/mol |
| IUPAC Name | 4-bromo-5-methyl-1,2-thiazol-3-one |
| Standard InChI | InChI=1S/C4H4BrNOS/c1-2-3(5)4(7)6-8-2/h1H3,(H,6,7) |
| Standard InChI Key | IYBZJJUVXDXTOF-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)NS1)Br |
| Canonical SMILES | CC1=C(C(=O)NS1)Br |
Introduction
4-Bromo-5-methyl-1,2-thiazol-3-ol is a heterocyclic compound characterized by a thiazole ring, with a bromine atom at the 4-position and a methyl group at the 5-position. Its molecular formula is , and its molecular weight is approximately 202.05 g/mol. The compound has garnered attention for its unique chemical structure and potential biological activities, including antimicrobial and anticancer properties .
General Synthetic Pathway
The synthesis of 4-bromo-5-methyl-1,2-thiazol-3-ol typically involves:
-
Starting Materials: Thiourea and brominated precursors.
-
Reaction Conditions: Acidic or alkaline media depending on the desired transformation.
-
Catalysis: Palladium/copper systems are commonly used for C-H substitution reactions under mild conditions.
Example Reaction
A common method includes:
-
Reacting thiourea with brominated ketones in ethanol under reflux conditions.
-
Using tetrabutylammonium fluoride as a catalyst to promote substitution reactions on the thiazole ring.
This process yields the compound in moderate to high purity, which can be further purified using recrystallization techniques.
Anticancer Potential
The compound has demonstrated promising anticancer activity in vitro by:
-
Inhibiting cancer cell proliferation.
-
Binding to enzymes or receptors associated with tumor growth pathways.
Its anticancer efficacy has been evaluated against estrogen receptor-positive breast adenocarcinoma cell lines (MCF7), showing comparable results to standard drugs like 5-fluorouracil .
Pharmaceutical Research
Due to its biological activities, 4-bromo-5-methyl-1,2-thiazol-3-ol serves as a lead compound in the development of new antimicrobial and anticancer agents.
Synthetic Chemistry
The compound acts as a versatile building block in synthetic chemistry, enabling the creation of various derivatives with enhanced biological properties.
Other Industrial Uses
Thiazole derivatives, including this compound, are also employed in:
-
Agrochemicals.
-
Photographic sensitizers.
-
Rubber vulcanization processes.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-5-methylisothiazol-3(2H)-one | Contains an isothiazole structure | |
| 5-Bromo-4-methylthiazol-2-amine | Variation in substitution position | |
| 4-Bromo-5-methylthiazole | Lacks hydroxyl group at the third position |
The specific substitution pattern on the thiazole ring of 4-bromo-5-methyl-1,2-thiazol-3-ol imparts distinct chemical reactivity compared to other derivatives .
Mechanistic Studies
Further investigation into the compound's interaction with enzymes and proteins is crucial to fully elucidate its mechanisms of action.
Derivative Development
Designing derivatives with modified functional groups could enhance its pharmacological profile.
Industrial Scale-Up
Developing cost-effective and environmentally friendly methods for large-scale synthesis will be essential for its commercial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume